1-ETHYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE
Overview
Description
1-ETHYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-ETHYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
1-ETHYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrazole or thiophene rings.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-ETHYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Agriculture: The compound is explored for its potential as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
1-ETHYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:
1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE: Lacks the thiophene moiety, resulting in different reactivity and biological activity.
N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE: Lacks the ethyl group, affecting its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-3-14-9(11-12-13-14)10-6-8-7(2)4-5-15-8/h4-5H,3,6H2,1-2H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVNZUGXTMDGPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=C(C=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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